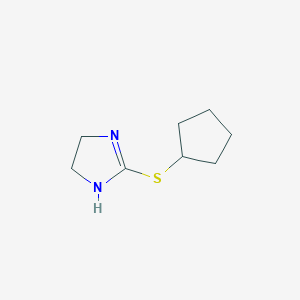
2-(Cyclopentylthio)-4,5-dihydro-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a cyclopentylsulfanyl group Imidazoles are a class of organic compounds known for their aromatic five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an amido-nitrile with a cyclopentylthiol in the presence of a catalyst such as nickel. The reaction proceeds through a series of steps including addition, tautomerization, and cyclization to form the desired imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction times. The specific conditions would be tailored to ensure the scalability and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The cyclopentylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyclopentylsulfanyl group can enhance the compound’s binding affinity and specificity for its molecular targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-methylsulfanyl-4,5-dihydro-1H-imidazole
- 2-ethylsulfanyl-4,5-dihydro-1H-imidazole
- 2-propylsulfanyl-4,5-dihydro-1H-imidazole
Uniqueness
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole is unique due to the presence of the cyclopentylsulfanyl group, which can impart distinct physicochemical properties compared to its analogs. This group can influence the compound’s solubility, stability, and binding interactions, making it a valuable scaffold for the development of new molecules with specific desired properties .
Propiedades
Número CAS |
100720-89-6 |
|---|---|
Fórmula molecular |
C8H14N2S |
Peso molecular |
170.28 g/mol |
Nombre IUPAC |
2-cyclopentylsulfanyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C8H14N2S/c1-2-4-7(3-1)11-8-9-5-6-10-8/h7H,1-6H2,(H,9,10) |
Clave InChI |
BIYNQKXPBQIPGO-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)SC2=NCCN2 |
SMILES canónico |
C1CCC(C1)SC2=NCCN2 |
Sinónimos |
1H-Imidazole,2-(cyclopentylthio)-4,5-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















